Cas no 1370448-25-1 (Unii-752DF9pppi)

Unii-752DF9pppi structure
Nom du produit:Unii-752DF9pppi
Unii-752DF9pppi Propriétés chimiques et physiques
Nom et identifiant
-
- 752DF9PPPI
- Clesacostat
- Clesacostat [USAN]
- PF05221304
- 4-(6-Methoxy-4-(7-oxo-1-(propan-2-yl)-1,4,6,7-tetrahydrospiro(indazole-5,4'- piperidine)-1'-carbonyl)pyridin-2-yl)benzoic acid
- 4-[6-methoxy-4-(7-oxo-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-1'-carbonyl)pyridin-2-yl]benzoic acid
- Benzoic acid, 4-(6-methoxy-4-((1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro(5H-indazole-5,4'-piperidin)-1'-yl)carbonyl)
- Unii-752DF9pppi
- DB-380460
- PF-05221304(Clesacostat)
- Benzoic acid, 4-[6-methoxy-4-[[1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro[5H-indazole-5,4'-piperidin]-1'-yl]carbonyl]-2-pyridinyl]-
- Benzoic acid, 4-(6-methoxy-4-((1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro(5H-indazole-5,4'-piperidin)-1'-yl)carbonyl)-2-pyridinyl)-
- 4-[4-({1-isopropyl-7-oxo-4,6-dihydrospiro[indazole-5,4'-piperidin]-1'-yl}carbonyl)-6-methoxypyridin-2-yl]benzoic acid
- Clesacostat (USAN)
- GTPL12242
- D11902
- 4-(6-METHOXY-4-(7-OXO-1-(PROPAN-2-YL)-1,4,6,7-TETRAHYDROSPIRO(INDAZOLE-5,4'-PIPERIDINE)-1'-CARBONYL)PYRIDIN-2-YL)BENZOIC ACID
- BDBM50511112
- PF-05221304
- PF-05221304(Clesacostat)?
- TS-09961
- CLESACOSTAT [INN]
- CHEMBL4567446
- 4-(4-(1-isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoicacid
- SCHEMBL899298
- 4-[6-Methoxy-4-[[1,4,6,7-tetrahydro-1-(1-methylethyl)-7-oxospiro[5H-indazole-5,4'-piperidin]-1'-yl]carbonyl]-2-pyridinyl]benzoic acid
- AC-36590
- F81260
- 1370448-25-1
- 2248008-98-0
- AKOS040759728
- EX-A5142
- 4-(4-(1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]-1'-carbonyl)-6-methoxypyridin-2-yl)benzoic acid
-
- Piscine à noyau: 1S/C28H30N4O5/c1-17(2)32-25-21(16-29-32)14-28(15-23(25)33)8-10-31(11-9-28)26(34)20-12-22(30-24(13-20)37-3)18-4-6-19(7-5-18)27(35)36/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,35,36)
- La clé Inchi: LXZMHBHEXAELHH-UHFFFAOYSA-N
- Sourire: O=C1C2=C(C([H])=NN2C([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C2(C1([H])[H])C([H])([H])C([H])([H])N(C(C1C([H])=C(N=C(C3C([H])=C([H])C(C(=O)O[H])=C([H])C=3[H])C=1[H])OC([H])([H])[H])=O)C([H])([H])C2([H])[H]
Propriétés calculées
- Qualité précise: 502.22162007g/mol
- Masse isotopique unique: 502.22162007g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 5
- Complexité: 865
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 115
Unii-752DF9pppi PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC44535-1 g |
PF-05221304(Clesacostat) |
1370448-25-1 | >98% | 1g |
$3900.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-5mg |
PF-05221304 |
1370448-25-1 | 99.19% | 5mg |
¥ 2842 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-25mg |
PF-05221304 |
1370448-25-1 | 99.19% | 25mg |
¥ 8590 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-10 mg |
PF-05221304 |
1370448-25-1 | 99.19% | 10mg |
¥4263.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-1 mL * 10 mM (in DMSO) |
PF-05221304 |
1370448-25-1 | 99.19% | 1 mL * 10 mM (in DMSO) |
¥4363.00 | 2022-04-26 | |
DC Chemicals | DC44535-250 mg |
PF-05221304(Clesacostat) |
1370448-25-1 | >98% | 250mg |
$2100.0 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S6145-5mg |
PF-05221304 |
1370448-25-1 | 99.58% | 5mg |
¥3194.84 | 2024-12-25 | |
S e l l e c k ZHONG GUO | S6145-25mg |
PF-05221304 |
1370448-25-1 | 99.58% | 25mg |
¥9582.69 | 2024-12-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-50mg |
PF-05221304 |
1370448-25-1 | 99.19% | 50mg |
¥ 12885 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9209-1mg |
PF-05221304 |
1370448-25-1 | 99.19% | 1mg |
¥ 1395 | 2023-09-07 |
Unii-752DF9pppi Littérature connexe
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
1370448-25-1 (Unii-752DF9pppi) Produits connexes
- 55652-76-1(Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-a-D-galactopyranoside)
- 17148-36-6(5-Methoxy-2-(methylsulfinyl)pyrimidine)
- 98502-96-6(2-Pyrazinecarboxylicacid, 5-methyl-, 1-oxide)
- 145105-05-1(3-(1-Benzylpyrrolidin-3-yl)pyridine)
- 2097893-72-4(1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea)
- 2021235-95-8(7-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde)
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 2731009-79-1(5-(4-methoxyphenyl)-3-azabicyclo3.1.1heptan-1-ylmethanol)
- 2228167-32-4(4-amino-4-(4-nitrophenyl)cyclohexan-1-ol)
- 1189879-71-7(3-benzyl-5-[(2-chloro-6-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one)
Fournisseurs recommandés
atkchemica
(CAS:1370448-25-1)Unii-752DF9pppi

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:1370448-25-1)Unii-752DF9pppi

Pureté:99%/99%/99%/99%/99%/99%
Quantité:5mg/10mg/25mg/50mg/100mg/250mg
Prix ($):238/309/401/522/679/882